2-(2-Aminopyrimidin-5-yl)acetic acid
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Overview
Description
2-(2-Aminopyrimidin-5-yl)acetic acid is a heterocyclic organic compound that contains both pyrimidine and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyrimidin-5-yl)acetic acid typically involves multiple steps starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyrimidin-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(2-Aminopyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the acetic acid moiety.
2-(2-Aminopyrimidin-4-yl)indole: Contains an indole ring in addition to the pyrimidine ring.
2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazoline: A more complex derivative with additional functional groups
Uniqueness
2-(2-Aminopyrimidin-5-yl)acetic acid is unique due to its combination of the pyrimidine and acetic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H2,7,8,9) |
InChI Key |
RHPNSIKQOSXFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)CC(=O)O |
Origin of Product |
United States |
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